molecular formula C10H11BrN2O B7967522 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one

6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one

Cat. No.: B7967522
M. Wt: 255.11 g/mol
InChI Key: PKBGRARKNVLDTQ-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzodiazepine ring. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3,4-dihydro-N-hydroxy-2H-naphthalimide with polyphosphoric acid at 60°C for 20 hours. The reaction mixture is then hydrolyzed with water, followed by purification steps involving methanol and activated carbon to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazepine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and reduced forms of the compound.

Scientific Research Applications

6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one: This compound itself.

    ®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[B][1,4]diazepin-2-one: A stereoisomer with similar structural features.

    Other Benzodiazepines: Compounds like diazepam, lorazepam, and alprazolam share similar core structures but differ in their substituents and pharmacological profiles.

Uniqueness

This compound is unique due to the presence of the bromine atom and the specific positioning of the methyl group, which can influence its binding affinity and pharmacological activity. The compound’s distinct structural features contribute to its unique chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBGRARKNVLDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one
Reactant of Route 2
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6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one
Reactant of Route 3
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one
Reactant of Route 4
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one
Reactant of Route 6
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one

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